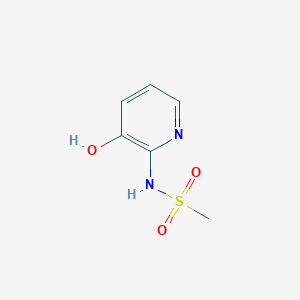

N-(3-hydroxypyridin-2-yl)methanesulfonamide

Descripción general

Descripción

N-(3-hydroxypyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C6H8N2O3S and a molecular weight of 188.20 g/mol . It is characterized by the presence of a hydroxypyridine ring and a methanesulfonamide group, making it a versatile compound in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypyridin-2-yl)methanesulfonamide typically involves the reaction of 3-hydroxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-hydroxypyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, sulfonamides, and other derivatives that retain the core structure of this compound .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 3-hydroxypyridine, including N-(3-hydroxypyridin-2-yl)methanesulfonamide. Research indicates that compounds with similar structures exhibit significant activity against various microorganisms. For instance, a study synthesized several derivatives and evaluated their efficacy against Staphylococcus aureus and Escherichia coli, with some showing minimum inhibitory concentration (MIC) values lower than traditional antibiotics like ampicillin .

Table 1: Antimicrobial Efficacy of 3-Hydroxypyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| 6c | S. aureus | 32 | Ampicillin |

| 6c | E. coli | 32 | Ampicillin |

| Other Derivatives | Various | 128-512 | - |

Cancer Research

The compound's structure suggests potential as a histone deacetylase inhibitor (HDACi), which is critical in cancer treatment. A related compound, 3-hydroxypyridin-2-thione, has been identified as a novel zinc-binding group compatible with HDAC inhibition, specifically targeting HDAC6 and HDAC8 without affecting HDAC1 . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Table 2: HDAC Inhibition Potency of Related Compounds

| Compound | Target HDAC | IC50 (nM) |

|---|---|---|

| 3-Hydroxypyridin-2-thione | HDAC6 | 681 |

| HDAC8 | 3675 | |

| HDAC1 | No inhibition |

Synthesis and Evaluation

A comprehensive study synthesized this compound derivatives and evaluated their biological activities. The synthesis involved standard organic reactions, yielding compounds that were subsequently tested for antimicrobial and anticancer activities. The results indicated that modifications to the hydroxypyridine core could enhance biological activity, paving the way for the design of more effective agents .

Clinical Implications

The potential use of this compound in clinical settings is supported by its ability to inhibit specific protein kinases involved in cancer progression. The inhibition of anaplastic lymphoma kinase (ALK) by related compounds has been documented, suggesting that further exploration of this compound could lead to new treatments for various cancers, including melanoma and lung cancer .

Table 3: Potential Clinical Applications of this compound

| Application Area | Specific Use Case | Current Research Status |

|---|---|---|

| Antimicrobial | Treatment for resistant infections | Under investigation |

| Cancer Treatment | ALK inhibition for lung cancer | Preclinical studies ongoing |

Mecanismo De Acción

The mechanism of action of N-(3-hydroxypyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonamide groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-hydroxypyridin-2-yl)methanesulfonamide

- N-(4-hydroxypyridin-2-yl)methanesulfonamide

- N-(3-nitropyridin-2-yl)methanesulfonamide

- N-(3-chloropyridin-2-yl)methanesulfonamide

Uniqueness

N-(3-hydroxypyridin-2-yl)methanesulfonamide is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which influences its reactivity and binding properties. This unique structure makes it particularly useful in applications where specific interactions with biological targets are required .

Actividad Biológica

N-(3-hydroxypyridin-2-yl)methanesulfonamide is a compound that has gained attention in biological research due to its potential applications in enzyme inhibition and as a probe for understanding various biological pathways. This article delves into the biological activity of this compound, summarizing findings from diverse studies and presenting data in a structured format.

- Chemical Formula : C₆H₈N₂O₃S

- Molecular Weight : 188.21 g/mol

- CAS Number : 1082766-43-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl and sulfonamide groups play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Biological Applications

- Enzyme Inhibition : This compound has been utilized in studies focusing on enzyme inhibition, particularly metalloenzymes. It has shown promise as a selective inhibitor, with structure-activity relationship (SAR) studies highlighting its potential for development into therapeutic agents.

- Pharmacological Studies : The compound has been investigated for its anti-inflammatory properties and potential use in treating various diseases. Its low cytotoxicity and potent inhibitory effects make it an attractive candidate for further drug development.

Case Studies and Experimental Data

Several studies have reported on the biological activity of this compound, detailing its effects in various biological systems:

Propiedades

IUPAC Name |

N-(3-hydroxypyridin-2-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-12(10,11)8-6-5(9)3-2-4-7-6/h2-4,9H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVICPRDZEQGIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649262 | |

| Record name | N-(3-Hydroxypyridin-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-43-5 | |

| Record name | Methanesulfonamide, N-(3-hydroxy-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082766-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Hydroxypyridin-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.